SAR405838

Catalog No.
S535399
CAS No.
1303607-60-4
M.F
C29H34Cl2FN3O3
M. Wt
562.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR405838

CAS Number

1303607-60-4

Product Name

SAR405838

IUPAC Name

(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide

Molecular Formula

C29H34Cl2FN3O3

Molecular Weight

562.5 g/mol

InChI

InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23-,25+,29+/m0/s1

InChI Key

IDKAKZRYYDCJDU-AEPXTFJPSA-N

SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Solubility

Soluble in DMSO

Synonyms

MI773; MI-773; MI 773; MI-77301; MI 77301; MI77301; SAR405838; SAR-405838; SAR 405838;

Canonical SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Isomeric SMILES

CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Description

The exact mass of the compound (2'S,3R,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-N-(trans-4-hydroxycyclohexyl)-2-oxo-1,2-dihydrospiro(indole-3,3'-pyrrolidine)-5'-carboxamide is 561.1961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • MDM2-p53 Interaction: MDM2 (Murine Double Minute 2) is a protein that naturally regulates p53, a tumor suppressor. MDM2 binds to p53 and targets it for degradation, preventing p53 from activating genes involved in cell cycle arrest and apoptosis (programmed cell death) . SAR405838 acts as a competitive inhibitor, binding to the p53-binding pocket on MDM2 and preventing MDM2 from interacting with p53. This allows p53 to function normally and suppress tumor growth .

Preclinical Studies of SAR405838

Several studies have demonstrated the effectiveness of SAR405838 in inhibiting tumor growth in preclinical models.

  • In vitro studies

    SAR405838 has been shown to induce cell death and inhibit proliferation in various cancer cell lines, including those derived from colon, lung, and breast cancers .

  • In vivo studies

    SAR405838 has shown efficacy in reducing tumor burden and improving survival in animal models of cancer, including xenograft models where human cancer cells are implanted into mice .

SAR405838 is a novel small molecule that functions as an inhibitor of the human double minute 2 protein, commonly referred to as MDM2. This compound is designed to disrupt the interaction between MDM2 and the tumor suppressor protein p53, thereby reactivating p53's tumor-suppressive functions. By inhibiting MDM2, SAR405838 promotes p53 stabilization and activation, leading to cell cycle arrest and apoptosis in cancer cells. Its chemical structure is characterized as (S,3′R,4'S,5'R)-6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydro-spiro(indole-3,3′-pyrrolidine)-5'carboxylic acid (trans-4-hydroxy-cyclohexyl)-amide .

SAR405838 acts as an inhibitor of the MDM2-p53 protein-protein interaction []. MDM2 is a negative regulator of the p53 tumor suppressor protein. By binding to MDM2, SAR405838 prevents it from targeting p53 for degradation, thereby allowing p53 to activate genes involved in cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

The primary reaction mechanism of SAR405838 involves the inhibition of the MDM2-p53 interaction. When SAR405838 binds to MDM2, it prevents MDM2 from ubiquitinating p53, which normally leads to p53 degradation. This stabilization of p53 allows it to accumulate in the nucleus and activate its target genes involved in cell cycle regulation and apoptosis. The resulting biological effects include:

  • Cell Cycle Arrest: Induction of cell cycle arrest at the G1 phase.
  • Apoptosis: Activation of apoptotic pathways through upregulation of pro-apoptotic factors .

SAR405838 has demonstrated significant biological activity in various preclinical and clinical studies. In vitro studies have shown that it effectively induces apoptosis in cancer cell lines with wild-type p53 by activating p53-dependent pathways. In vivo studies have reported tumor regression in models of solid tumors, including liposarcoma and other malignancies . Notably, SAR405838 has been evaluated in clinical trials, where it exhibited a manageable safety profile and preliminary antitumor activity .

  • Formation of Key Intermediates: Utilizing various coupling reactions to construct the spirocyclic framework.
  • Functionalization: Introduction of halogen and amino groups to achieve the desired pharmacophore.
  • Final Modifications: Completing the molecule through careful purification processes such as crystallization or chromatography .

SAR405838 is primarily being investigated for its potential application in oncology, particularly for treating tumors that express wild-type p53. Its main applications include:

  • Treatment of Solid Tumors: Including liposarcoma and melanoma.
  • Combination Therapies: It is being studied in combination with other agents like pimasertib to enhance therapeutic efficacy .
  • Potential for Brain Tumors: Although not yet clinically tested for brain tumors, its mechanism targeting MDM2-p53 interactions suggests potential utility in treating glioblastoma and other brain malignancies .

Interaction studies have shown that SAR405838 is a substrate for P-glycoprotein, which limits its distribution across the blood-brain barrier. Co-administration with P-glycoprotein inhibitors has been suggested to enhance brain exposure to SAR405838 without affecting systemic levels . Furthermore, pharmacokinetic assessments indicate that SAR405838 maintains a predictable pharmacokinetic profile when administered alone or in combination with other drugs .

Several compounds share structural or functional similarities with SAR405838, particularly those targeting the MDM2-p53 axis. A comparison with these compounds highlights SAR405838's unique properties:

Compound NameMechanism of ActionUnique Features
RG7112MDM2 antagonistFirst-in-class; clinical trials showed effectiveness against tumors with MDM2 amplification .
MI-773MDM2 inhibitorSimilar mechanism; used in combination with other therapies .
Nutlin-3MDM2 inhibitorKnown for its selectivity; less potent than SAR405838 in some contexts .
DS-3032MDM2 antagonistTargeting similar pathways but with different pharmacokinetic properties .

SAR405838 stands out due to its optimized binding affinity for MDM2 and its ability to induce robust biological responses in preclinical models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

561.1961255 g/mol

Monoisotopic Mass

561.1961255 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8570LZ3RCA

Dates

Modify: 2023-08-15
1: de Weger VA, de Jonge M, Langenberg MHG, Schellens JHM, Lolkema M, Varga A, Demers B, Thomas K, Hsu K, Tuffal G, Goodstal S, Macé S, Deutsch E. A phase I study of the HDM2 antagonist SAR405838 combined with the MEK inhibitor pimasertib in patients with advanced solid tumours. Br J Cancer. 2019 Feb;120(3):286-293. doi: 10.1038/s41416-018-0355-8. Epub 2018 Dec 26. PubMed PMID: 30585255.
2: Liao G, Yang D, Ma L, Li W, Hu L, Zeng L, Wu P, Duan L, Liu Z. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. Eur J Med Chem. 2018 Nov 5;159:1-9. doi: 10.1016/j.ejmech.2018.09.044. Epub 2018 Sep 18. Review. PubMed PMID: 30253242.
3: Kim M, Ma DJ, Calligaris D, Zhang S, Feathers RW, Vaubel RA, Meaux I, Mladek AC, Parrish KE, Jin F, Barriere C, Debussche L, Watters J, Tian S, Decker PA, Eckel-Passow JE, Kitange GJ, Johnson AJ, Parney IF, Anastasiadis PZ, Agar NYR, Elmquist WF, Sarkaria JN. Efficacy of the MDM2 Inhibitor SAR405838 in Glioblastoma Is Limited by Poor Distribution Across the Blood-Brain Barrier. Mol Cancer Ther. 2018 Sep;17(9):1893-1901. doi: 10.1158/1535-7163.MCT-17-0600. Epub 2018 Jul 3. PubMed PMID: 29970480; PubMed Central PMCID: PMC6125211.
4: Krasavin M, Gureyev MA, Dar'in D, Bakulina O, Chizhova M, Lepikhina A, Novikova D, Grigoreva T, Ivanov G, Zhumagalieva A, Garabadzhiu AV, Tribulovich VG. Design, in silico prioritization and biological profiling of apoptosis-inducing lactams amenable by the Castagnoli-Cushman reaction. Bioorg Med Chem. 2018 May 15;26(9):2651-2673. doi: 10.1016/j.bmc.2018.04.036. Epub 2018 Apr 18. PubMed PMID: 29691156.
5: Hata AN, Rowley S, Archibald HL, Gomez-Caraballo M, Siddiqui FM, Ji F, Jung J, Light M, Lee JS, Debussche L, Sidhu S, Sadreyev RI, Watters J, Engelman JA. Synergistic activity and heterogeneous acquired resistance of combined MDM2 and MEK inhibition in KRAS mutant cancers. Oncogene. 2017 Nov 23;36(47):6581-6591. doi: 10.1038/onc.2017.258. Epub 2017 Aug 7. PubMed PMID: 28783173; PubMed Central PMCID: PMC5700857.
6: Tisato V, Voltan R, Gonelli A, Secchiero P, Zauli G. MDM2/X inhibitors under clinical evaluation: perspectives for the management of hematological malignancies and pediatric cancer. J Hematol Oncol. 2017 Jul 3;10(1):133. doi: 10.1186/s13045-017-0500-5. Review. PubMed PMID: 28673313; PubMed Central PMCID: PMC5496368.
7: Chen H, Luo D, Zhang L, Lin X, Luo Q, Yi H, Wang J, Yan X, Li B, Chen Y, Liu X, Zhang H, Liu S, Qiu M, Yang D, Jiang N. Restoration of p53 using the novel MDM2-p53 antagonist APG115 suppresses dedifferentiated papillary thyroid cancer cells. Oncotarget. 2017 Jun 27;8(26):43008-43022. doi: 10.18632/oncotarget.17398. PubMed PMID: 28498808; PubMed Central PMCID: PMC5522123.
8: de Jonge M, de Weger VA, Dickson MA, Langenberg M, Le Cesne A, Wagner AJ, Hsu K, Zheng W, Macé S, Tuffal G, Thomas K, Schellens JH. A phase I study of SAR405838, a novel human double minute 2 (HDM2) antagonist, in patients with solid tumours. Eur J Cancer. 2017 May;76:144-151. doi: 10.1016/j.ejca.2017.02.005. Epub 2017 Mar 17. PubMed PMID: 28324749.
9: Wang S, Zhao Y, Aguilar A, Bernard D, Yang CY. Targeting the MDM2-p53 Protein-Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harb Perspect Med. 2017 May 1;7(5). pii: a026245. doi: 10.1101/cshperspect.a026245. Review. PubMed PMID: 28270530.
10: Lu J, McEachern D, Li S, Ellis MJ, Wang S. Reactivation of p53 by MDM2 Inhibitor MI-77301 for the Treatment of Endocrine-Resistant Breast Cancer. Mol Cancer Ther. 2016 Dec;15(12):2887-2893. Epub 2016 Oct 7. PubMed PMID: 27765850; PubMed Central PMCID: PMC5367629.
11: Lu J, Guan S, Zhao Y, Yu Y, Wang Y, Shi Y, Mao X, Yang KL, Sun W, Xu X, Yi JS, Yang T, Yang J, Nuchtern JG. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma. Oncotarget. 2016 Dec 13;7(50):82757-82769. doi: 10.18632/oncotarget.12634. PubMed PMID: 27764791; PubMed Central PMCID: PMC5347730.
12: Jung J, Lee JS, Dickson MA, Schwartz GK, Le Cesne A, Varga A, Bahleda R, Wagner AJ, Choy E, de Jonge MJ, Light M, Rowley S, Macé S, Watters J. TP53 mutations emerge with HDM2 inhibitor SAR405838 treatment in de-differentiated liposarcoma. Nat Commun. 2016 Aug 31;7:12609. doi: 10.1038/ncomms12609. PubMed PMID: 27576846; PubMed Central PMCID: PMC5013668.
13: Mahfoudhi E, Lordier L, Marty C, Pan J, Roy A, Roy L, Rameau P, Abbes S, Debili N, Raslova H, Chang Y, Debussche L, Vainchenker W, Plo I. P53 activation inhibits all types of hematopoietic progenitors and all stages of megakaryopoiesis. Oncotarget. 2016 May 31;7(22):31980-92. doi: 10.18632/oncotarget.7881. PubMed PMID: 26959882; PubMed Central PMCID: PMC5077990.
14: Yu B, Zheng YC, Shi XJ, Qi PP, Liu HM. Natural Product-Derived Spirooxindole Fragments Serve as Privileged Substructures for Discovery of New Anticancer Agents. Anticancer Agents Med Chem. 2016;16(10):1315-24. Review. PubMed PMID: 26522954.
15: Bill KL, Garnett J, Meaux I, Ma X, Creighton CJ, Bolshakov S, Barriere C, Debussche L, Lazar AJ, Prudner BC, Casadei L, Braggio D, Lopez G, Zewdu A, Bid H, Lev D, Pollock RE. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma. Clin Cancer Res. 2016 Mar 1;22(5):1150-60. doi: 10.1158/1078-0432.CCR-15-1522. Epub 2015 Oct 16. PubMed PMID: 26475335; PubMed Central PMCID: PMC4775372.
16: Hoffman-Luca CG, Yang CY, Lu J, Ziazadeh D, McEachern D, Debussche L, Wang S. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment. PLoS One. 2015 Jun 12;10(6):e0128807. doi: 10.1371/journal.pone.0128807. eCollection 2015. PubMed PMID: 26070072; PubMed Central PMCID: PMC4466389.
17: Hoffman-Luca CG, Ziazadeh D, McEachern D, Zhao Y, Sun W, Debussche L, Wang S. Elucidation of Acquired Resistance to Bcl-2 and MDM2 Inhibitors in Acute Leukemia In Vitro and In Vivo. Clin Cancer Res. 2015 Jun 1;21(11):2558-68. doi: 10.1158/1078-0432.CCR-14-2506. Epub 2015 Mar 9. PubMed PMID: 25754349; PubMed Central PMCID: PMC4957562.
18: Wang S, Sun W, Zhao Y, McEachern D, Meaux I, Barrière C, Stuckey JA, Meagher JL, Bai L, Liu L, Hoffman-Luca CG, Lu J, Shangary S, Yu S, Bernard D, Aguilar A, Dos-Santos O, Besret L, Guerif S, Pannier P, Gorge-Bernat D, Debussche L. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. Cancer Res. 2014 Oct 15;74(20):5855-65. doi: 10.1158/0008-5472.CAN-14-0799. Epub 2014 Aug 21. PubMed PMID: 25145672; PubMed Central PMCID: PMC4247201.

Explore Compound Types